molecular formula C9H4Cl2OS B1394403 5-Chloro-1-benzothiophene-2-carbonyl chloride CAS No. 13771-97-6

5-Chloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1394403
CAS No.: 13771-97-6
M. Wt: 231.1 g/mol
InChI Key: VWTWOPUSFDZHLV-UHFFFAOYSA-N
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Description

5-Chloro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 5 and a reactive carbonyl chloride group at position 2. Benzothiophene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The carbonyl chloride functional group makes this compound a versatile intermediate in organic synthesis, particularly for forming amides, esters, or other acylated products. Its structure combines aromatic stability (from the benzothiophene ring) with high electrophilicity at the carbonyl carbon, enabling reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTWOPUSFDZHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

One of the most documented and efficient methods involves the use of 5-chloro-2-thiophenecarboxylic acid as the starting material, which is converted into the corresponding acyl chloride using thionyl chloride (sulfur oxychloride) as the chlorinating agent. The reaction is typically conducted in an inert atmosphere with a non-polar solvent such as carbon tetrachloride or tetrachlorobenzene to ensure high purity and yield.

Detailed Procedure

  • Reagents and Conditions:

    • Starting material: 5-chloro-2-thiophenecarboxylic acid
    • Chlorinating agent: Thionyl chloride (SOCl₂), molar ratio slightly in excess (1.1–1.3 eq)
    • Solvent: Non-polar solvents like carbon tetrachloride or tetrachlorobenzene
    • Atmosphere: Inert gas (nitrogen or helium)
    • Temperature: Initially below 0 °C during addition, then reflux at elevated temperature (typically 1–3 hours)
  • Process Steps:

    • Under inert atmosphere, dissolve thionyl chloride in the non-polar solvent and cool below 0 °C.
    • Add 5-chloro-2-thiophenecarboxylic acid in batches, maintaining the temperature below 10 °C.
    • Stir at room temperature for 10–30 minutes.
    • Heat to reflux for 1–3 hours to complete the chlorination.
    • Remove solvent and excess reagents by reduced pressure distillation.
    • Isolate the product as a colorless liquid.

Outcomes

  • Yield: Approximately 88.6%
  • Purity: Around 98%
  • Advantages: High yield, high purity, simple raw materials, minimal post-reaction purification, and long product storage stability.
  • Environmental note: Controlled use of thionyl chloride reduces environmental impact compared to older methods.
Parameter Details
Starting Material 5-chloro-2-thiophenecarboxylic acid
Chlorinating Agent Thionyl chloride (SOCl₂)
Solvent Carbon tetrachloride or tetrachlorobenzene
Temperature <0 °C during addition; reflux 1–3 h
Atmosphere Nitrogen or helium
Yield 88.6%
Purity 98%

Source: Chinese patent CN102659756A

One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid Precursor

Though this method focuses on the precursor acid rather than the acyl chloride directly, it is relevant as the acid is the immediate precursor for the carbonyl chloride.

Method Overview

  • The process involves chlorination of 2-thiophene carboxaldehyde to produce 5-chlorothiophene-2-carboxaldehyde intermediate.
  • This intermediate is then converted to 5-chlorothiophene-2-carboxylic acid in a one-pot reaction.
  • Chlorinating agents include chlorine gas, sulfonyl chlorides, or N-chlorosuccinimide.
  • The acid can subsequently be converted to the acyl chloride by standard chlorination methods.

Key Features

  • Use of mild temperatures (-10 to 30 °C) during chlorination.
  • Controlled pH adjustment and recrystallization for product purity.
  • Suitable for industrial-scale synthesis due to minimized waste and raw material cost.
Step Conditions/Details
Chlorination agent Chlorine, sulfonyl chloride, or N-chlorosuccinimide
Temperature -10 to 30 °C
Reaction time 1–20 hours
Purity of acid product 91–97.7%
Solvents Chloroform, methylene chloride, toluene, ethyl acetate

Source: Chinese patent CN108840854A

Conversion of 5-Chlorothiophene-2-carboxylic Acid Derivatives Using N,N’-Carbonyldiimidazole

Method Overview

  • This method uses 5-chlorothiophene-2-carboxylic acid derivatives reacted with N,N’-carbonyldiimidazole (CDI) to form the corresponding acyl imidazole intermediate.
  • Subsequent heating in solvents like toluene and 1-methyl-2-pyrrolidone converts the intermediate to the acyl chloride.
  • This method is useful for sensitive substrates and can be carried out at moderate temperatures (80–115 °C).

Process Highlights

  • Reaction mixture heated initially at 80–83 °C for 20 minutes, then at 115 °C for 1 hour.
  • Product isolation by filtration and washing.
  • Avoids use of harsh chlorinating agents like thionyl chloride directly.
Parameter Details
Starting Material 5-chlorothiophene-2-carboxylic acid derivative
Reagent N,N’-Carbonyldiimidazole (CDI)
Solvents Toluene, 1-methyl-2-pyrrolidone
Temperature 80–115 °C
Reaction Time 1–1.5 hours

Source: Patent WO2004060887A1

Alternative Method Using Thionyl Chloride and Pyridine in Acetonitrile

Method Overview

  • Preparation of benzothiophene-2-carbonyl chlorides by treating corresponding acids or cinnamic acid derivatives with thionyl chloride in the presence of pyridine.
  • Solvent: Acetonitrile or tetrahydrofuran (THF).
  • Reaction carried out at room temperature or slightly elevated temperatures.
  • Pyridine acts as an acid scavenger, improving yield and purity.

Key Notes

  • Avoids expensive coupling reagents.
  • Reaction monitored by TLC or HPLC.
  • Post-reaction workup involves saponification and purification steps.
Parameter Details
Starting Material 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives
Chlorinating Agent Thionyl chloride
Solvent Acetonitrile or THF
Additive Pyridine
Temperature Ambient to moderate heat

Source: Patent WO1995015323A1

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Solvent(s) Temperature Range Yield (%) Purity (%) Notes
Thionyl chloride in non-polar solvent 5-chloro-2-thiophenecarboxylic acid Thionyl chloride (SOCl₂) Carbon tetrachloride, tetrachlorobenzene <0 °C to reflux (1–3 h) 88.6 98 High purity, inert atmosphere, industrial scale
One-pot chlorination to acid 2-thiophene carboxaldehyde Chlorine, sulfonyl chloride Chloroform, methylene chloride, toluene -10 to 30 °C N/A 91–97.7 Precursor acid synthesis, industrially suitable
CDI-mediated conversion 5-chlorothiophene-2-carboxylic acid derivative N,N’-Carbonyldiimidazole (CDI) Toluene, 1-methyl-2-pyrrolidone 80–115 °C N/A N/A Milder conditions, avoids SOCl₂ direct use
Thionyl chloride + pyridine 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives Thionyl chloride Acetonitrile, THF Ambient to moderate heat N/A N/A Pyridine scavenges HCl, avoids expensive reagents

Research Findings and Practical Considerations

  • The thionyl chloride method with controlled temperature and inert atmosphere is the most straightforward and widely used approach, offering high yield and purity suitable for industrial applications.
  • The one-pot synthesis of the precursor acid reduces steps and waste, improving cost-effectiveness but requires subsequent chlorination.
  • The CDI method provides a milder alternative, beneficial when sensitive functional groups are present.
  • Use of pyridine as an acid scavenger in chlorination reactions improves reaction efficiency and reduces side reactions.
  • Solvent choice impacts reaction rate, product purity, and environmental footprint; non-polar solvents are preferred in chlorination steps to minimize side reactions.
  • Temperature control during reagent addition is critical to avoid decomposition and side products.
  • Purification typically involves vacuum distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-Chloro-1-benzothiophene-2-carbonyl chloride features a benzothiophene core with a carbonyl chloride functional group, which enhances its reactivity. The presence of chlorine at the 5-position contributes to its electrophilic character, making it suitable for nucleophilic substitution reactions.

Organic Synthesis

The compound serves as an important building block in organic chemistry. It is frequently utilized in the synthesis of complex heterocyclic compounds through various reaction mechanisms.

Key Reactions:

  • Nucleophilic Substitution: The carbonyl chloride group allows for the introduction of various nucleophiles, leading to diverse substituted products.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
Reaction TypeMechanismProducts Formed
Nucleophilic SubstitutionElectrophilic attack on carbonylSubstituted benzothiophene derivatives
Cross-CouplingCoupling with aryl boronic acidsBiaryl compounds

Medicinal Chemistry

This compound has been explored for its potential in drug development. It acts as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.

Case Study:

  • Anticoagulant Development: Research indicates that derivatives of this compound can inhibit blood coagulation factors, making it a candidate for treating thromboembolic disorders. For instance, it has been linked to the synthesis of compounds that exhibit anticoagulant properties, providing therapeutic benefits in conditions like myocardial infarction and stroke .

Material Science

The compound is also utilized in developing advanced materials, particularly organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and coatings.

Applications:

  • Organic Electronics: Used as a precursor for materials that exhibit desirable electronic characteristics.
  • Coatings: Its chemical stability contributes to the formulation of durable coatings for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 5-chloro-1-benzothiophene-2-carbonyl chloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Substituents Key Properties/Applications
This compound C₉H₄Cl₂OS 239.10 Not explicitly listed Carbonyl chloride Cl at position 5 Pharmaceutical intermediate; high electrophilicity
5-Bromo-1-benzothiophene-2-carbonyl chloride C₉H₄BrClOS 275.54 7312-14-3 Carbonyl chloride Br at position 5 Similar reactivity but higher molecular weight; used in sensor development
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 273.01 1261731-24-1 Carbonyl chloride Cl and CF₃O at positions 2 and 5 Enhanced electron-withdrawing effects; agrochemical synthesis
5-Phenylfuran-2-carbonyl chloride C₁₁H₇ClO₂ 214.63 57489-93-7 Carbonyl chloride Phenyl group on furan ring Reduced aromatic stabilization; polymer chemistry
5-Bromo-2-chlorobenzene-1-sulfonyl chloride C₆H₃BrCl₂O₂S 289.96 81226-68-8 Sulfonyl chloride Br and Cl at positions 5 and 2 Sulfonation reactions; surfactants
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 223.25 20532-28-9 Methyl ester NH₂ at position 5 Less reactive; precursor for bioactive molecules

Biological Activity

5-Chloro-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 5-position of the benzothiophene ring and a carbonyl chloride functional group. Its molecular formula is C9H5ClOSC_9H_5ClOS, which contributes to its reactivity and utility in various chemical reactions.

Anticancer Properties

Research indicates that derivatives of benzothiophene, including 5-chloro variants, exhibit notable anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives demonstrate significant inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
This compoundHeLa0.126
This compoundSMMC-77210.071
This compoundK5620.164

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency against cancer cells compared to other halogenated derivatives .

The biological activity of 5-chloro derivatives often involves the modulation of key cellular pathways. For example, it has been implicated in inhibiting specific enzymes or receptors that play crucial roles in tumor growth and metastasis. The compound's ability to interfere with protein interactions is significant for drug development targeting cancer therapies.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to benzothiophenes:

  • Inhibition of FIH-1 : Research demonstrated that thiophene derivatives can inhibit FIH-1 (Factor Inhibiting HIF), which is crucial for hypoxia-inducible factor (HIF) regulation in cancer cells. This inhibition leads to increased HIF activity under normoxic conditions, promoting tumor survival and growth .
  • Antimicrobial Activity : Compounds similar to 5-chloro derivatives have been screened for antibacterial properties against pathogens such as Staphylococcus aureus. Some derivatives exhibited promising results, indicating potential applications in treating infections .
  • Toxicity Assessments : Toxicity evaluations using assays like MTS have shown that while some benzothiophene derivatives are effective against cancer cells, they may also exhibit cytotoxicity towards normal cells, necessitating further optimization for therapeutic use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-benzothiophene-2-carbonyl chloride

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